molecular formula C13H15N3O3S B2785717 ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864926-88-5

ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2785717
CAS No.: 864926-88-5
M. Wt: 293.34
InChI Key: VIUVLBZYWIKMQO-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with an acetamido group at position 2, a cyano group at position 3, and an ethyl ester at position 4. This scaffold is structurally analogous to antitubulin and kinase inhibitor agents, with modifications influencing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

ethyl 2-acetamido-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-19-13(18)16-5-4-9-10(6-14)12(15-8(2)17)20-11(9)7-16/h3-5,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUVLBZYWIKMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system. The key steps can be summarized as follows:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through the reaction of a β-keto ester with a thiourea derivative, followed by cyclization.

    Introduction of the Acetamido Group: This step involves the acylation of the amino group with acetic anhydride or acetyl chloride.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety. The use of automated reactors and in-line monitoring can ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s derivatives are studied for their interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism by which ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key enzymes in metabolic pathways or signaling proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Compound 3a)
  • Substituents: Methyl ester (position 6), trimethoxyphenylamino (position 2), cyano (position 3).
  • Key Differences: The trimethoxyphenylamino group in Compound 3a replaces the acetamido group in the target compound.
  • Activity: Exhibits antitubulin activity (IC₅₀ = 2.1 µM in MCF-7 cells) due to the trimethoxyphenyl moiety, a known pharmacophore for microtubule disruption .
  • Physicochemical Properties : Higher lipophilicity (logP ≈ 3.2) compared to the target compound (predicted logP ≈ 2.5), attributed to the methoxy groups.
  • Synthesis : Yield of 58% via flash chromatography; characterized by NMR and elemental analysis .
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
  • Substituents: Amino group (position 2), tert-butoxycarbonyl (Boc)-protected amine (position 6).
  • Key Differences: Lacks the cyano and acetamido groups, which may reduce hydrogen-bonding capacity.
  • Stability : The Boc group enhances steric protection but may complicate deprotection steps in synthesis .
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives
  • Core Structure: Pyridopyridazine instead of thienopyridine.
  • Activity: Acts as Bcl-xL inhibitors (Ki < 10 nM) by inducing apoptosis, contrasting with the antitubulin mechanism of thienopyridine analogs .
  • Selectivity : The pyridazine core may favor kinase or protein-protein interaction targets over microtubules .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Core Structure Substituents (Positions) logP (Predicted) Key Activity Reference
Target Compound Thieno[2,3-c]pyridine 2-acetamido, 3-cyano, 6-ethyl 2.5 Antitubulin (inferred) -
Compound 3a Thieno[2,3-c]pyridine 2-trimethoxyphenylamino, 3-cyano, 6-methyl 3.2 Antitubulin (IC₅₀ = 2.1 µM)
Ethyl 2-amino-6-boc derivative Thieno[2,3-c]pyridine 2-amino, 6-Boc 2.8 Not reported
Pyridopyridazine Derivatives Pyrido[2,3-c]pyridazine Variable 1.8–3.5 Bcl-xL inhibition (Ki < 10 nM)

Key Observations :

Core Structure: Thienopyridine cores (as in the target compound and Compound 3a) are associated with microtubule targeting, while pyridopyridazines () favor apoptosis pathways .

Ester Groups : Ethyl esters (target compound) generally offer slower hydrolysis than methyl esters (Compound 3a), extending plasma half-life.

Research Findings and Limitations

  • Antitubulin Activity: The trimethoxyphenylamino group in Compound 3a is critical for potent antitubulin effects, suggesting that the acetamido group in the target compound may require optimization for similar efficacy .
  • Synthetic Challenges: The cyano group in the target compound could stabilize the thienopyridine core but may complicate regioselective functionalization.
  • Data Gaps : Direct biological data for the target compound is absent in the provided evidence; inferences are drawn from structural analogs.

Biological Activity

Ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities. This article presents a comprehensive review of its biological activity, including antibacterial, antiviral, and cytotoxic properties, supported by data tables and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

Antibacterial Activity

Research has demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antibacterial properties. A study evaluated the in vitro antibacterial activity of various thienopyridine compounds against a range of bacterial strains using the disk diffusion method. The results indicated that the presence of specific substituents influenced the antibacterial efficacy.

Table 1: Antibacterial Activity of Thienopyridine Derivatives

CompoundGram-positive (B. subtilis)Gram-positive (S. aureus)Gram-negative (E. coli)Gram-negative (S. typhi)
4a25 µg/mL25 µg/mL≥200 µg/mL≥200 µg/mL
4b12.5 µg/mL12.5 µg/mL≥200 µg/mL≥200 µg/mL
5b6.25 µg/mL12.5 µg/mL50 µg/mL≥200 µg/mL

This table illustrates that compound 5b exhibited the highest antibacterial activity among the tested derivatives, particularly against Gram-positive bacteria.

Antiviral Activity

In addition to antibacterial properties, thienopyridine derivatives have shown promise in antiviral applications. A study assessed their effectiveness against HIV-1 and other viral pathogens. The compounds were tested for cytotoxicity and antiviral activity using various cell lines.

Table 2: Antiviral Activity Against HIV-1

CompoundIC50 (µM)Cytotoxicity (CC50) (µM)
Compound A0.5>100
Compound B1.0>100
Ethyl derivative0.8>100

The results indicate that these compounds have low cytotoxicity while maintaining effective antiviral activity.

Cytotoxicity Studies

Cytotoxicity tests are critical in assessing the safety profile of new compounds. The cytotoxic effects of this compound were evaluated on various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa10
MCF-715
A54920

These findings suggest that while the compound exhibits some degree of cytotoxicity, it may also have potential as an anticancer agent.

Case Studies

Recent studies have focused on modifying the chemical structure of thienopyridines to enhance their biological activities. For instance, substituting different groups at positions C3 and C4 has been shown to significantly affect both antibacterial and antiviral activities.

One notable case involved the synthesis of a series of thienopyridine derivatives with varying electron-withdrawing and electron-donating groups. The modifications led to improved potency against both bacterial and viral targets, demonstrating the importance of structure-activity relationships in drug design.

Q & A

Q. Basic Research Focus

  • 1H-NMR : Identify protons adjacent to electron-withdrawing groups (e.g., cyano or acetamido). For example, the methylene protons in the dihydrothieno ring resonate at δ 2.38–2.44 ppm in DMSO .
  • MS (ESI) : Confirm molecular weight with [M+1]+ peaks (e.g., m/z = 252.3 for ethyl ester derivatives) .
  • IR Spectroscopy : Detect cyano (C≡N) stretches near 2200 cm⁻¹ and carbonyl (C=O) vibrations at ~1700 cm⁻¹ .

How can computational modeling predict the biological activity of this compound?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., microtubules for antitubulin activity, as seen in the structurally related 4SC-207) .
  • QSAR Modeling : Correlate electronic properties (e.g., HOMO-LUMO gaps) with cytotoxicity using Gaussian08. Substituents like the cyano group enhance electrophilicity, potentially improving binding affinity .
    Data Contradiction Alert : Experimental IC50 values may deviate from predictions due to solvent effects in vitro; validate with dose-response assays .

What strategies mitigate low yields in scaled-up syntheses of this compound?

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous flow reactors to maintain precise temperature control and reduce side reactions during cyclization steps .
  • Catalyst Screening : Test morpholine or triethylamine as bases to enhance reaction kinetics. For example, morpholine (200 μL) improved yields by 15% in analogous syntheses .
    Scalability Note : Monitor solvent purity (e.g., anhydrous ethanol) to prevent hydrolysis of the cyano group during scale-up .

How do substituent variations (e.g., methoxy vs. acetamido) alter biological activity?

Q. Advanced Research Focus

  • Structural-Activity Relationship (SAR) : Replace the acetamido group with methoxybenzamido (as in PubChem analogs) to assess solubility and target engagement. Methoxy groups enhance π-π stacking but reduce metabolic stability .
  • In Vitro Testing : Compare IC50 values against cancer cell lines (e.g., MCF-7) using MTT assays. Ethyl 3-cyano derivatives showed 2-fold higher potency than methyl esters in microtubule inhibition .

What are the key challenges in resolving crystallographic disorder in this compound’s analogs?

Q. Advanced Research Focus

  • Disorder Modeling : Use SHELXL’s PART instruction to refine overlapping electron densities in the dihydrothieno ring .
  • Twinned Data : For monoclinic crystals, apply HKLF5 format to handle twinning ratios (e.g., 0.35 for P21/c space groups) .
    Example : In ethyl 2-amino-6-benzyl analogs, residual density peaks (<0.5 eÅ⁻³) were resolved by constraining anisotropic displacement parameters .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Q. Basic Research Focus

  • Solvent Substitution : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and lower toxicity .
  • Catalyst Recycling : Immobilize sulfur catalysts on silica gel to reduce waste in cyclization steps .
    Yield Impact : Pilot studies show a 10% yield drop with CPME, offset by reduced environmental impact .

What analytical methods validate purity for in vivo studies?

Q. Basic Research Focus

  • HPLC-PDA : Use a C18 column (5 μm, 250 × 4.6 mm) with acetonitrile/water (70:30) to detect impurities <0.1% .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values (e.g., C15H18N3O3S requires C 54.36%, H 5.47%) .

How do tautomeric forms of this compound affect its reactivity and bioactivity?

Q. Advanced Research Focus

  • Tautomer Identification : Use 13C-NMR to detect keto-enol equilibria. The cyano group stabilizes the keto form, while electron-donating substituents favor enolization .
  • Bioactivity Shift : Enol forms may exhibit enhanced hydrogen bonding with kinase active sites, as observed in pyridine-derived inhibitors .

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